(6-Fluoro-5-methylpyridin-2-yl)methanol
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Overview
Description
(6-Fluoro-5-methylpyridin-2-yl)methanol is an organic compound with the molecular formula C7H8FNO and a molecular weight of 141.15 g/mol . It is a derivative of pyridine, featuring a fluorine atom at the 6th position and a methyl group at the 5th position, with a hydroxymethyl group attached to the 2nd position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-5-methylpyridin-2-yl)methanol typically involves the following steps:
Starting Material: The process begins with 2-chloro-5-methylpyridine.
Fluorination: The 2-chloro-5-methylpyridine undergoes fluorination using a fluorinating agent such as potassium fluoride (KF) to introduce the fluorine atom at the 6th position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and minimize human error .
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-5-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 6-Fluoro-5-methylpyridine-2-carboxylic acid.
Reduction: 6-Fluoro-5-methylpyridin-2-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Fluoro-5-methylpyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Fluoro-5-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-5-methylpyridin-2-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(6-Bromo-5-methylpyridin-2-yl)methanol: Similar structure but with a bromine atom instead of fluorine.
(6-Iodo-5-methylpyridin-2-yl)methanol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
(6-Fluoro-5-methylpyridin-2-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
(6-fluoro-5-methylpyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-2-3-6(4-10)9-7(5)8/h2-3,10H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVUOEPYGTZBPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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